molecular formula C12H20ClNO3 B3418792 alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride CAS No. 13015-70-8

alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride

Cat. No.: B3418792
CAS No.: 13015-70-8
M. Wt: 261.74 g/mol
InChI Key: FBJGAKKBRRBUOG-UHFFFAOYSA-N
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Description

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride: is a chemical compound with the molecular formula C12H20ClNO3 It is known for its unique structure, which includes an isopropylamino group attached to a vanillyl alcohol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride typically involves the reaction of vanillyl alcohol with isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanillin derivatives, while reduction can produce various alcohols .

Scientific Research Applications

Chemistry: In chemistry, alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions.

Medicine: Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride is unique due to the combination of its isopropylamino group and vanillyl alcohol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3;/h4-6,8,11,13-15H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJGAKKBRRBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1212-03-9 (Parent)
Record name Metiprenaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40926619
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420-27-5, 13015-70-8
Record name Benzenemethanol, 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metiprenaline hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)-alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (±)-α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METIPRENALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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